Cistanoside B

Description

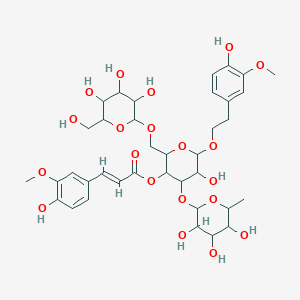

Cistanoside B is a phenylethanoid glycoside (PhG) predominantly found in Cistanche species, such as Cistanche deserticola and Cistanche tubulosa, which are traditional medicinal herbs used for treating kidney deficiency and osteoporosis . Structurally, it is characterized by a 6’-O-β-d-glucopyranosyl moiety and a molecular formula of C₃₇H₅₀O₂₀ . Its retention time (tR) in UPLC-Q-TOF/MS analysis is approximately 34.0 min, distinguishing it from other PhGs . Cistanoside B exhibits notable estrogenic activity, correlating strongly with MCF7 cell proliferation, and its content increases significantly in processed Cistanche products, suggesting enhanced bioavailability .

Properties

IUPAC Name |

[5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-20(40)22(13-18)50-3)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)21(12-17)49-2/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSFBGUVLPAGRS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cistanoside B typically involves the extraction from Cistanche deserticola using solvents such as ethanol or methanol. The plant material is first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using chromatographic techniques to isolate Cistanoside B .

Industrial Production Methods

Industrial production of Cistanoside B follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cistanoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Cistanoside B include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Cistanoside B depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different pharmacological activities .

Scientific Research Applications

Antioxidant Activity

Research indicates that Cistanoside B exhibits potent antioxidant properties. A study demonstrated that Cistanoside B significantly restores antioxidant enzyme activities and reduces reactive oxygen species (ROS) levels in hypoxia-induced male reproductive damage models. This effect is critical for enhancing cell viability and decreasing apoptosis in germ cells .

Reproductive Health

Cistanoside B has shown promise in improving male reproductive health by mitigating oxidative stress-related damage. In vitro studies revealed that Cistanoside B treatment improved the proliferation index of germ cells and reduced apoptosis rates under hypoxic conditions . This suggests potential applications in treating male infertility linked to oxidative stress.

Neuroprotective Effects

The neuroprotective potential of Cistanoside B is being explored in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Extracts from Cistanche species, including those containing Cistanoside B, have been reported to exhibit neuroprotective effects through mechanisms that may involve reducing inflammation and oxidative stress .

Bone Metabolism

Cistanoside B is also being investigated for its role in bone health. Studies suggest that compounds from Cistanche, including Cistanoside B, may promote osteogenesis and improve bone density by modulating signaling pathways involved in bone metabolism . This application is particularly relevant for conditions like osteoporosis.

Research Findings and Case Studies

Mechanism of Action

Cistanoside B exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and cyclooxygenase . Additionally, it influences cellular signaling pathways like the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Structural Features

The structural similarity among PhGs lies in their caffeoyl, glucopyranosyl, and phenylethanoid moieties, but variations in substituents (e.g., acetyl groups, hydroxylation patterns) lead to distinct bioactivities. Below is a comparative analysis:

Key Structural Differences

- Cistanoside B vs. Cistanoside A: The former has a 6’-O-glucopyranosyl group, while the latter features a 4’-O-caffeoyl group . This difference impacts solubility and metabolic stability.

- Cistanoside B vs. Echinacoside: Echinacoside contains two caffeoyl groups, whereas Cistanoside B has a single caffeoyl moiety but an additional glucopyranosyl unit .

- Cistanoside D vs. Others: Unlike Cistanoside B, Cistanoside D lacks acetyl groups, reducing its molecular weight and polarity .

Antioxidant Activity

PhGs with catechol groups (e.g., hydroxytyrosol derivatives) exhibit stronger antioxidant activity due to radical scavenging.

Estrogenic and Osteoprotective Effects

Metabolic Stability and Processing Effects

- Cistanoside B and Echinacoside: Increase in concentration after processing (e.g., steaming), likely due to isomerization of 4’-O-caffeoyl to 6’-O-glucopyranosyl derivatives .

- Cistanoside C and Acteoside: Decrease after processing, indicating structural sensitivity to heat .

Biological Activity

Cistanoside B, a phenylethanoid glycoside derived from the traditional medicinal plant Cistanche, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by research findings, case studies, and data tables.

Chemical Composition and Identification

Cistanoside B has the molecular formula and is characterized by its unique structure that contributes to its bioactivity. Its identification was confirmed through high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC/Q-TOF-MS/MS), which revealed its predominant deprotonated ion with a mass-to-charge ratio (m/z) of 813 .

Antioxidant Activity

In vitro Studies : Research indicates that Cistanoside B exhibits significant antioxidant properties. In a study focusing on hypoxia-induced oxidative stress in male reproductive cells (GC-1 cells), Cistanoside B treatment resulted in a marked increase in cell viability and a reduction in reactive oxygen species (ROS) levels. The optimal concentration for these protective effects was determined to be 0.2 μM, where Cistanoside B significantly restored antioxidant enzyme activities .

In vivo Studies : Animal models have further confirmed these findings, demonstrating that Cistanoside B can ameliorate oxidative stress-related damage, particularly in the testes, thus enhancing reproductive health .

Neuroprotective Effects

Cistanoside B has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. A clinical trial involving patients with moderate Alzheimer's disease showed that treatment with Cistanches Herba capsules (which contain Cistanoside B) resulted in improved cognitive function as measured by the Mini-Mental State Examination (MMSE) and decreased levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) in cerebrospinal fluid .

Hormonal Modulation

Research has also highlighted the potential of Cistanoside B to influence hormonal balance. It has been shown to exhibit estrogenic activity, which can be beneficial in managing conditions related to hormonal imbalances . This effect was evaluated using uterine growth tests and MTT assays, confirming the compound's ability to modulate estrogen levels effectively.

Table of Biological Activities

Case Studies

- Hypoxia-Induced Damage : In a controlled study on GC-1 cells, treatment with Cistanoside B significantly reduced apoptosis rates and increased cell proliferation indices compared to untreated controls. The protective effects were attributed to enhanced antioxidant enzyme activities and reduced oxidative stress markers .

- Alzheimer's Disease Management : A clinical trial involving 28 participants demonstrated that those treated with Cistanches Herba capsules showed statistically significant improvements in cognitive scores and reductions in inflammatory markers over 48 weeks compared to control groups .

Q & A

Q. How can researchers enhance the reproducibility of Cistanoside B studies?

- Methodological Answer : Deposit raw data (e.g., spectra, dose-response curves) in public repositories like Zenodo. Publish detailed protocols on platforms like Protocols.io . Use RRIDs for reagents and validate key findings in independent labs .

Tables for Reference

Table 1 : Key Structural Features Influencing Cistanoside B Bioactivity

| Feature | Impact on Activity | Example Technique for Analysis |

|---|---|---|

| Acetyl group at C-2' | ↑ Antioxidative potency | Comparative LC-MS/MS |

| Glycosylation pattern | Alters solubility & bioavailability | HILIC-HRMS |

Table 2 : Common Pitfalls in Cistanoside B Research & Mitigation Strategies

| Pitfall | Mitigation Strategy | Evidence Source |

|---|---|---|

| Inconsistent purity | QC via quantitative NMR + HPLC-PDA | |

| Overinterpretation of in vitro data | Validate in ≥2 in vivo models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.